molecular formula C31H27N5O B6565368 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 946294-18-4

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No. B6565368
CAS RN: 946294-18-4
M. Wt: 485.6 g/mol
InChI Key: CMPCJWATRNTUEL-UHFFFAOYSA-N
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Description

The compound is a type of polytopic molecule that has been structurally characterized . It is known to inhibit the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The compound is structurally similar to Imatinib, a therapeutic agent used to treat leukemia .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps, indicating that only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds of this class often participate in reactions involving their amine, amide, and pyrimidine groups .

properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O/c1-21-8-14-26(15-9-21)33-29-20-22(2)32-31(36-29)35-28-18-16-27(17-19-28)34-30(37)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-20H,1-2H3,(H,34,37)(H2,32,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPCJWATRNTUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide

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